![molecular formula C17H11F3N4OS B2811185 Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether CAS No. 338420-56-7](/img/structure/B2811185.png)

Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

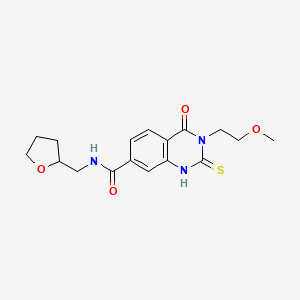

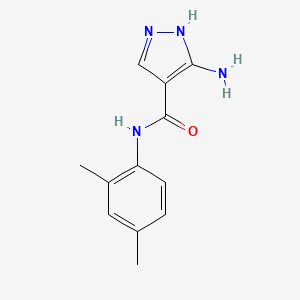

“Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]quinoxalines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]quinoxalines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis of these compounds has attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]quinoxalines is characterized by the presence of two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows these compounds to readily bind in the biological system with a variety of enzymes and receptors, thus exhibiting versatile biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[4,3-a]quinoxalines include aromatic nucleophilic substitution . The target products are obtained in high yield at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether and its derivatives are primarily explored for their synthesis and chemical properties. Fathalla (2015) delved into the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling method, highlighting their potential in the synthesis of various amino acid derivatives linked to the triazoloquinoxaline moiety. This study revealed not only the methods of synthesis but also the chemical interactions and yield rates of these compounds (Fathalla, 2015).

Crystal Structure Analysis

Gonçalves et al. (2011) investigated the crystal structures of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines, derived from mefloquine. This study focused on the molecular conformations and intermolecular interactions, contributing valuable insights into the structural aspects of similar compounds (Gonçalves et al., 2011).

Antimicrobial and Antitubercular Properties

Some derivatives have been examined for their antimicrobial and antitubercular properties. Sekhar et al. (2011) synthesized a series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines and found compound 5g to be the most active against tuberculosis. This discovery opens a pathway for further exploration of these compounds in medicinal chemistry (Sekhar et al., 2011). Similarly, Ghosh et al. (2015) synthesized novel derivatives with potential antimicrobial activities, emphasizing the continual search for effective agents against resistant pathogenic microbes (Ghosh et al., 2015).

Pharmacological Studies

Lenzi et al. (2006) conducted a structural investigation on 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, targeting them as human A3 adenosine receptor antagonists. Their research included an extensive molecular modeling investigation to rationalize the structure-activity relationship findings, showcasing the potential of these compounds in therapeutic applications (Lenzi et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

A related compound was found to have increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability when a quinoxalin-6-yl moiety was replaced with a [1,2,4]triazolo [1,5-a]pyridin-6-yl moiety . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Given the diverse pharmacological activities of similar compounds , it is likely that this compound has multiple effects at the molecular and cellular level.

Future Directions

The future directions in the research of 1,2,4-triazolo[4,3-a]quinoxalines could involve further exploration of their antimicrobial properties . Additionally, structural modifications such as the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring could be investigated to enhance their bioactivity .

properties

IUPAC Name |

4-(4-methoxyphenyl)sulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N4OS/c1-25-10-6-8-11(9-7-10)26-15-14-22-23-16(17(18,19)20)24(14)13-5-3-2-4-12(13)21-15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZLMDFWIXKRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811105.png)

![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2811116.png)

![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)

![Ethyl 1-{3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2811118.png)

![{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2811121.png)

![N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2811124.png)